Stannane, (4-iodobenzoyloxy)tributyl-
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Overview
Description
Stannane, (4-iodobenzoyloxy)tributyl- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a (4-iodobenzoyloxy) group. Organotin compounds, including stannanes, are known for their applications in organic synthesis, particularly in radical reactions and as reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, (4-iodobenzoyloxy)tributyl- typically involves the reaction of tributyltin hydride with 4-iodobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of organotin compounds, including stannane, (4-iodobenzoyloxy)tributyl-, often involves large-scale esterification reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
Stannane, (4-iodobenzoyloxy)tributyl- undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions due to the presence of the tin-hydrogen bond.
Common Reagents and Conditions
Common reagents used in reactions with stannane, (4-iodobenzoyloxy)tributyl- include:
Radical initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Nucleophiles: Such as Grignard reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced organic compounds, while substitution reactions produce new organotin derivatives .
Scientific Research Applications
Stannane, (4-iodobenzoyloxy)tributyl- has several scientific research applications, including:
Organic Synthesis: Used as a reagent in radical reactions and as a reducing agent.
Medicinal Chemistry: Investigated for its potential use in drug development due to its ability to form stable organotin compounds.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of stannane, (4-iodobenzoyloxy)tributyl- involves the formation of tin-centered radicals during radical reactions. These radicals can then participate in various chemical transformations, including reduction and substitution reactions . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: A commonly used organotin compound with similar reducing properties.
Triphenyltin hydride: Another organotin compound used in radical reactions.
Uniqueness
Stannane, (4-iodobenzoyloxy)tributyl- is unique due to the presence of the (4-iodobenzoyloxy) group, which imparts specific reactivity and properties to the compound. This makes it suitable for specialized applications in organic synthesis and material science .
Properties
CAS No. |
73940-88-2 |
---|---|
Molecular Formula |
C19H31IO2Sn |
Molecular Weight |
537.1 g/mol |
IUPAC Name |
tributylstannyl 4-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.3C4H9.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-3-4-2;/h1-4H,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
VDIMMTYJEIQLHV-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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